molecular formula C11H10N2O B2436918 5-(Benzyloxy)pyrimidine CAS No. 99984-35-7

5-(Benzyloxy)pyrimidine

Cat. No.: B2436918
CAS No.: 99984-35-7
M. Wt: 186.214
InChI Key: RXQIMSBNQMJDDQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the first and third positions of the ring. rsc.org This fundamental structure is a cornerstone of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). rsc.orggsconlinepress.com The inherent biological importance of the pyrimidine ring has made it a privileged scaffold in medicinal chemistry.

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. gsconlinepress.comnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.gov The ability to introduce various substituents at different positions on the pyrimidine ring enables chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. ontosight.ai

Historical Development of Benzyloxy-Substituted Pyrimidines in Academic Research

The introduction of a benzyloxy group to the pyrimidine scaffold has been a strategy employed in chemical research for several decades. This substitution can enhance the lipophilicity of the parent compound, a property that can influence its pharmacokinetic profile. Early research into benzyloxy-substituted pyrimidines often focused on their synthesis and fundamental reactivity.

A notable area of investigation has been in the synthesis of pyrimidine derivatives as potential therapeutic agents. For instance, research has been conducted on 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT), an enzyme involved in DNA repair, thereby potentiating the effects of certain chemotherapy drugs. acs.org More recent studies have explored the synthesis of 2-benzyloxy-5-alkyne substituted pyrimidines and their potential as anticancer agents. researchgate.net The Sonogashira coupling reaction has been a key method in creating these disubstituted pyrimidines. researchgate.net

Furthermore, multicomponent reactions have been utilized to synthesize novel pyrimido[4,5-b]quinolines containing benzyloxy moieties, which have shown potential as antitumor, anti-inflammatory, and antimicrobial agents. nih.gov The development of efficient synthetic routes, such as those starting from readily available materials like 4,6-dichloro-2-(methylthio)pyrimidine (B19916) to produce 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, has been crucial for advancing the study of these compounds. arkat-usa.org

Classification and Structural Features of 5-(Benzyloxy)pyrimidine within Pyrimidine Derivatives

This compound is classified as a substituted pyrimidine. The core of the molecule is the pyrimidine ring, and it is distinguished by the presence of a benzyloxy group (-O-CH2-C6H5) attached to the 5th carbon atom of this ring.

The structural features of this compound and its derivatives are key to their chemical behavior and biological activity. The benzyloxy group itself is comprised of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) linked to an oxygen atom. This group introduces a significant degree of steric bulk and lipophilicity to the pyrimidine scaffold. The aromatic nature of both the pyrimidine and the benzene rings allows for various electronic interactions.

The position of the benzyloxy group at the 5-position influences the reactivity of the other positions on the pyrimidine ring. For example, in the synthesis of 5-(benzyloxy)-2-(3,4,5-trifluorophenyl) pyrimidine, the starting material is often a bromo-substituted pyrimidine, indicating that the 2-position is susceptible to substitution reactions. rsc.org The presence of other substituents on the pyrimidine ring, such as methylthio or amino groups, further modifies the compound's properties and reactivity.

The following table provides a summary of some benzyloxy-pyrimidine derivatives and their key structural identifiers:

Compound NameMolecular FormulaPosition of Benzyloxy GroupOther Substituents
This compound-4(3H)-oneC11H10N2O25Carbonyl group at position 4
5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dioneC12H12N2O35 (via a methyl group)Carbonyl groups at positions 2 and 4
5-(Benzyloxy)-2-methoxy-pyrimidineC12H12N2O25Methoxy group at position 2
2-(Benzyloxy)pyrimidine-5-carbaldehydeC12H10N2O22Carbaldehyde group at position 5
6-(2-Fluoro-benzyloxy)-5-nitro-pyrimidine-2,4-diamineC11H10FN5O36Nitro group at position 5, diamino groups at positions 2 and 4

This table is generated based on information from various sources. ontosight.ailookchem.comnih.govmolbase.comevitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-10(5-3-1)8-14-11-6-12-9-13-7-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQIMSBNQMJDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Benzyloxy Pyrimidine and Its Derivatives

Direct Synthesis Approaches to 5-(Benzyloxy)pyrimidine

Direct synthesis methods focus on introducing the benzyloxy group onto a pyrimidine (B1678525) core. These approaches are often favored for their straightforward nature and the availability of starting materials.

One direct method involves the reaction of a suitable pyrimidine derivative with benzyl (B1604629) alcohol. For instance, 4-amino-6-chloro-5-nitropyrimidine can be treated with sodium benzyloxide in benzyl alcohol to yield 4-amino-6-benzyloxy-5-nitropyrimidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the benzyloxide anion displaces the chloro group on the pyrimidine ring.

Another approach involves the initial reaction of benzyl alcohol with ethyl bromoacetate (B1195939) in the presence of sodium hydride to form an ether, which then undergoes further reactions to build the pyrimidine ring.

Coupling reactions provide a versatile route to this compound derivatives. These reactions typically involve the formation of a carbon-oxygen bond between a pyrimidine precursor and a benzyl halide. For example, various substituted benzyloxy benzaldehydes, which can serve as precursors for pyrimidine synthesis, are prepared by reacting 4-hydroxybenzaldehyde (B117250) with benzyl halide derivatives in the presence of a base like potassium carbonate.

Palladium-catalyzed cross-coupling reactions are also employed. An in situ organozinc-mediated, palladium-catalyzed cross-coupling between a benzyl halide and an aryl halide can be performed in water to form diarylmethanes, which can be further elaborated into pyrimidine-containing structures. Furthermore, zinc-promoted reductive dimerization of benzyl halides in an aqueous medium, often enhanced by copper catalysis, offers a method for creating precursors for more complex pyrimidine derivatives.

Reactant 1Reactant 2Catalyst/ReagentProductReference
4-hydroxybenzaldehydeBenzyl halidePotassium carbonateSubstituted benzyloxy benzaldehyde
Benzyl halideAryl halideZinc, Pd catalystDiarylmethane
Benzyl halideBenzyl halideZinc, Copper (optional)Dimerized benzyl product

Multi-Component Reactions for Pyrimidine Ring Construction with Benzyloxy Moieties

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like this compound derivatives in a single step from three or more starting materials. These reactions are advantageous due to their high atom economy, reduced reaction times, and simplified purification processes.

A notable example is the one-pot, three-component reaction of various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce benzyloxy pyrimido[4,5-b]quinoline derivatives. This method allows for the direct incorporation of the benzyloxy group into the final heterocyclic product.

Another sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines. Similarly, a three-component reaction of 5-aminotetrazole, aliphatic aldehydes, and acetoacetic ester derivatives in water under microwave irradiation can lead to the formation of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives.

ReactantsCatalyst/ConditionsProduct TypeReference
Benzyloxy benzaldehydes, dimedone, 6-amino-1,3-dimethyluracilDABCO, 90 °C, solvent-freeBenzyloxy pyrimido[4,5-b]quinolines
Amidines, AlcoholsIridium catalystSubstituted pyrimidines
5-aminotetrazole, Aldehydes, Acetoacetic ester derivativesMicrowave, waterTetrazolo[1,5-a]pyrimidines

Synthesis of this compound via Functional Group Transformations

The synthesis of this compound can also be achieved by modifying the functional groups of a pre-existing pyrimidine ring. This approach allows for the late-stage introduction of the benzyloxy group, which can be advantageous in multi-step syntheses.

A common strategy involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with a benzyloxy group. For example, 5-bromopyrimidine (B23866) can be used as a starting material in various coupling reactions to introduce different substituents at the 5-position, which can then be further modified. The conversion of 5-bromopyrimidine to a 5-lithiopyrimidine intermediate at low temperatures allows for subsequent reactions to introduce various side chains.

Derivatives such as 2,4-bis(benzyloxy)-5-bromopyrimidine (B1331184) are also commercially available and can serve as versatile intermediates for further functionalization. In a multi-step synthesis, a dichloro-pyrimidine derivative can undergo selective substitution of one chlorine atom, followed by a Suzuki coupling reaction and subsequent deprotection of the benzyloxy group to yield the desired product.

Starting MaterialKey TransformationIntermediate/ProductReference
5-BromopyrimidineLithiation5-Lithiopyrimidine
2,4-Bis(benzyloxy)-5-bromopyrimidineFurther functionalizationVaried 5-substituted pyrimidines
2,4-Dichloropyrimidine derivativeSelective substitution, Suzuki coupling, deprotectionFunctionalized pyrimidine

Cyano-substituted pyrimidines are valuable precursors for the synthesis of various pyrimidine derivatives. The cyano group can be introduced by nucleophilic displacement of a suitable leaving group. For instance, a route to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile has been developed starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916).

The cyano group itself can act as a handle for further transformations. For example, the reaction of 2-(1-(dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones with cyanamide (B42294) leads to the formation of pyrimidines containing an allomaltol fragment. The reaction of 5-aminopyrazole with arylmethylene malononitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines through a Michael addition followed by cyclization involving a cyano group. Furthermore, 5-cyanopyrimidine (B126568) derivatives have been developed as potent inhibitors of p38α MAP kinase, where the cyano group plays a crucial role in binding to the enzyme.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of pyrimidine derivatives, providing milder reaction conditions, higher selectivity, and improved yields compared to traditional methods. Both metal- and organo-catalyzed approaches have been extensively explored.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the functionalization of pyrimidine rings. The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a prominent example wikipedia.org. While the direct synthesis of this compound via Sonogashira coupling is not typical, the principles of palladium catalysis are highly relevant for C-O bond formation.

A more direct palladium-catalyzed route to this compound would involve a Buchwald-Hartwig-type C-O cross-coupling reaction. This reaction would couple a 5-halopyrimidine (e.g., 5-bromopyrimidine) with benzyl alcohol. The process typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the 5-bromopyrimidine, followed by coordination of the benzyl alkoxide, and reductive elimination to yield this compound and regenerate the catalyst.

The Sonogashira reaction itself is used to synthesize 5-alkynylpyrimidines, which are versatile intermediates nih.govnih.gov. These intermediates can be subsequently transformed into other functional groups. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst tandfonline.com.

Table 1: Parameters for Palladium-Catalyzed Cross-Coupling Reactions

ParameterTypical Reagents/ConditionsFunctionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Facilitates oxidative addition and reductive elimination. nih.govnih.gov
LigandTriphenylphosphine (PPh₃), BINAP, XantphosStabilizes the palladium center and influences reactivity. ccspublishing.org.cn
BaseK₂CO₃, Cs₂CO₃, t-BuONaDeprotonates the coupling partner (e.g., alcohol) and neutralizes HX byproduct. mdpi.com
SolventDioxane, Toluene, DMFSolubilizes reactants and influences reaction temperature. mdpi.com

Copper-Catalyzed Cyclization Reactions

Copper catalysis is frequently employed in the construction of heterocyclic rings, including pyrimidines. These reactions often involve the cyclization of acyclic precursors. For the synthesis of a 5-substituted pyrimidine, a common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

In the context of this compound, a potential copper-catalyzed approach would start with a 2-(benzyloxy)malondialdehyde or a related β-dicarbonyl compound. The copper catalyst can facilitate the condensation of this precursor with formamidine. The reaction proceeds through the formation of C-N bonds to construct the pyrimidine ring. Copper catalysts, such as copper(II) triflate, have been shown to be efficient in promoting such cyclization reactions, often under mild conditions.

Base-Catalyzed Methods (e.g., DABCO)

Base-catalyzed condensation reactions represent a classical and still widely used method for pyrimidine synthesis. Organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for these transformations. DABCO is a non-nucleophilic, sterically hindered amine that can promote reactions without interfering with sensitive functional groups.

The synthesis of the pyrimidine ring using DABCO typically follows the principal reaction of combining a compound with an N-C-N fragment (like urea (B33335) or amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound). For instance, DABCO can catalyze the multicomponent reaction between an aldehyde, an active methylene (B1212753) compound, and a barbituric acid derivative to form fused pyrimidine systems. This highlights its utility in facilitating the key bond-forming steps required for the creation of the pyrimidine core. An advantage of using an organocatalyst like DABCO is the avoidance of residual metal contamination in the final product.

Green Chemistry Principles and Sustainable Synthetic Strategies

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key strategies include the use of catalytic rather than stoichiometric reagents, which minimizes waste. Both the palladium- and copper-catalyzed methods described above align with this principle.

Further green approaches focus on solvent choice and energy efficiency. The use of safer, renewable solvents such as water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times, thereby reducing energy consumption.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently atom-economical and efficient. Designing an MCR for this compound would represent a significant advancement in its sustainable synthesis.

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction yield and efficiency is a critical aspect of synthetic chemistry. For the synthesis of this compound and its derivatives, studies focus on systematically varying reaction parameters to identify the optimal conditions.

In palladium-catalyzed reactions, the choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the yield. For instance, screening different phosphine ligands can dramatically improve the efficiency of a cross-coupling reaction. Similarly, the strength and solubility of the base are crucial for achieving high conversion.

Table 2: Factors Influencing Yield in Catalytic Pyrimidine Synthesis

FactorInfluence on ReactionExample of OptimizationReference
Catalyst LoadingAffects reaction rate and cost. Lowering loading while maintaining yield is desirable.Testing catalyst concentrations from 0.1 mol% to 5 mol%. mdpi.com
Reaction TemperatureInfluences reaction kinetics and side product formation.Screening temperatures from room temperature to reflux to find the optimal balance. mdpi.com
Substrate ConcentrationCan affect reaction order and catalyst turnover.Varying the molarity of reactants to maximize space-time yield. mdpi.com
Base TypeCrucial for catalyst activity and substrate deprotonation.Comparing inorganic (K₂CO₃, K₃PO₄) and organic (Et₃N, DBU) bases. mdpi.com

Chemical Reactivity and Transformation Studies of 5 Benzyloxy Pyrimidine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyrimidine (B1678525), especially when the ring is substituted with one or more leaving groups, such as halogens. While 5-(benzyloxy)pyrimidine itself does not have a leaving group other than a hydride ion (which is not displaced), its derivatives, particularly halogenated ones, are important substrates for SNAr reactions.

A common precursor for such studies is 5-(benzyloxy)-2,4-dichloropyrimidine , which can be synthesized from 5-hydroxypyrimidine. The reactivity of the two chlorine atoms at the C-2 and C-4 positions towards nucleophiles is influenced by the electronic properties of the C-5 benzyloxy group and the nature of the attacking nucleophile.

Generally, in 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophiles than the C-2 position. This preference is attributed to the greater ability of the para-nitrogen (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C-4. However, the substituent at the C-5 position can significantly alter this regioselectivity. Electron-withdrawing groups at C-5 strongly favor substitution at the C-4 position nih.gov. The benzyloxy group, being electron-donating, can modulate this outcome.

Studies on analogous 5-substituted-2,4-dichloropyrimidines have shown that the regioselectivity of amination can be controlled. For instance, while many amine nucleophiles preferentially attack the C-4 position, tertiary amines have been reported to exhibit excellent selectivity for the C-2 position nih.gov. This change in selectivity provides a versatile route to differentially functionalized pyrimidine scaffolds.

Table 1: Predicted Regioselectivity in Nucleophilic Substitution of 5-(Benzyloxy)-2,4-dichloropyrimidine
NucleophilePredicted Major Substitution SiteRationalePotential Product
Primary/Secondary Amines (e.g., Aniline, Morpholine)C-4General preference for C-4 attack in dichloropyrimidines, although the C-5 EDG may reduce selectivity acs.orgstackexchange.com.4-Amino-5-(benzyloxy)-2-chloropyrimidine
Tertiary Amines (e.g., Triethylamine)C-2Observed C-2 selectivity for tertiary amine nucleophiles with 5-substituted dichloropyrimidines nih.gov.2-Amino-5-(benzyloxy)-4-chloropyrimidine (after in-situ dealkylation)
Alkoxides (e.g., Sodium Methoxide)C-4Hard nucleophiles typically follow the established C-4 selectivity pattern.5-(Benzyloxy)-2-chloro-4-methoxypyrimidine
Thiolates (e.g., Sodium Thiophenoxide)C-4Soft nucleophiles also tend to favor the more electrophilic C-4 position.5-(Benzyloxy)-2-chloro-4-(phenylthio)pyrimidine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is generally difficult on the pyrimidine ring due to its electron-deficient nature; the ring nitrogens act as strong electron-withdrawing groups, deactivating the ring towards attack by electrophiles wikipedia.org. However, the presence of a strongly activating group, such as the benzyloxy group at C-5, can facilitate these reactions.

The benzyloxy group is an electron-donating group (EDG) that activates the ring through its +M (resonance) effect wikipedia.orgstudypug.com. It directs incoming electrophiles to the positions ortho and para to itself. In the this compound system, the ortho positions are C-4 and C-6, and the para position is C-2. Therefore, electrophilic attack is expected to occur at these positions.

Halogenation: Direct halogenation of this compound can be expected under conditions suitable for activated aromatic systems. For example, bromination could be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The reaction would likely yield a mixture of 2-, 4-, and 6-bromo-5-(benzyloxy)pyrimidine, with the precise ratio depending on steric and electronic factors. Electrophilic halogenation is a common method for functionalizing heterocyclic rings wikipedia.org.

Nitration: Nitration of the pyrimidine ring requires forcing conditions, but an activating group can make the reaction more feasible. Nitration of 5-acetamido-2-phenylpyrimidine has been shown to occur, demonstrating that an activating group can overcome the ring's inherent deactivation rsc.org. For this compound, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C-2, C-4, or C-6 positions.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsExpected Major Product(s)
BrominationBr₂, Lewis Acid or NBS2/4/6-Bromo-5-(benzyloxy)pyrimidine
ChlorinationCl₂, Lewis Acid or NCS2/4/6-Chloro-5-(benzyloxy)pyrimidine
NitrationHNO₃, H₂SO₄2/4/6-Nitro-5-(benzyloxy)pyrimidine
SulfonationFuming H₂SO₄This compound-2/4/6-sulfonic acid

Complex Formation with Metal Ions

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can act as Lewis bases, allowing them to coordinate with a wide variety of metal ions to form metal complexes nih.gov. In this compound, the N-1 and N-3 atoms are the primary sites for metal coordination. The benzyloxy group at the C-5 position is generally not involved in coordination, but its steric bulk and electronic influence can affect the stability and geometry of the resulting complexes.

Pyrimidines can act as monodentate ligands, coordinating through one of the nitrogen atoms, or as bridging ligands, linking two metal centers. The specific coordination mode depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The formation of complexes with transition metals such as copper(II), zinc(II), palladium(II), and rhodium(III) is well-documented for various pyrimidine and other nitrogen-containing heterocyclic ligands mdpi.comrsc.org. These complexes have applications in catalysis, materials science, and medicinal chemistry.

Table 3: Potential Metal Complexes of this compound
Metal IonPotential Complex FormulaExpected GeometryCoordination Site
Cu(II)[Cu(C₁₁H₁₀N₂O)₂Cl₂]Distorted Octahedral or Square PlanarN-1 or N-3
Zn(II)[Zn(C₁₁H₁₀N₂O)₂Cl₂]TetrahedralN-1 or N-3
Pd(II)[Pd(C₁₁H₁₀N₂O)₂Cl₂]Square PlanarN-1 or N-3
Ag(I)[Ag(C₁₁H₁₀N₂O)₂]⁺LinearN-1 or N-3

Cleavage of O-C Bonds

The benzyloxy group in this compound contains two ether O-C bonds: the pyrimidine-O bond and the O-benzyl bond (O-CH₂Ph). The latter is susceptible to cleavage under standard debenzylation conditions, making the benzyloxy group a useful protecting group for the 5-hydroxy functionality.

Catalytic Hydrogenolysis: The most common method for cleaving the benzyl-oxygen bond is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas nacatsoc.orgmpg.de. The reaction proceeds smoothly to yield 5-hydroxypyrimidine and toluene. This method is highly efficient and chemoselective, often leaving other functional groups intact nih.govrawdatalibrary.net. However, the catalyst can sometimes be poisoned by sulfur-containing compounds or deactivated by certain nitrogen heterocycles researchgate.net.

Acid-Catalyzed Cleavage: Ethers can also be cleaved under strong acidic conditions, typically using hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr) youtube.com. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the attack would occur at the benzylic carbon, which can stabilize a positive charge, leading to the formation of 5-hydroxypyrimidine and benzyl (B1604629) halide .

Table 4: Methods for O-C Bond Cleavage in this compound
MethodReagents and ConditionsBond CleavedProducts
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like Ethanol or Ethyl AcetateO-CH₂Ph5-Hydroxypyrimidine, Toluene
Acidic CleavageConcentrated HI or HBr, heatO-CH₂Ph5-Hydroxypyrimidine, Benzyl Iodide or Benzyl Bromide

Reactivity in Pyrimidine Annulation Reactions

Annulation reactions involve the construction of a new ring fused to an existing one. Pyrimidine derivatives are valuable synthons for the preparation of a wide variety of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and diazopyrenes, which often exhibit significant biological activity rsc.orgnih.govnih.gov.

This compound itself is not typically a direct substrate for annulation reactions. These reactions usually require pyrimidines bearing specific functional groups that can participate in the cyclization process. For example, the synthesis of thieno[2,3-d]pyrimidines often starts from a 2-aminothiophene which is then used to build the pyrimidine ring, or from an aminopyrimidine that is used to construct the fused thiophene (B33073) ring ijacskros.comresearchgate.net.

However, this compound can serve as a key intermediate for the synthesis of appropriately substituted precursors for annulation. For example, through a sequence of electrophilic substitution (e.g., chlorination at C-4/C-6) followed by nucleophilic substitution (e.g., amination), one could generate a multifunctional pyrimidine like 4-amino-6-chloro-5-(benzyloxy)pyrimidine . This derivative, possessing an amino group and a halogen on adjacent carbons, would be an excellent precursor for building a fused ring. For instance, reaction with a suitable three-carbon synthon could lead to the formation of a fused pyridine (B92270) or pyrazine (B50134) ring. Similarly, derivatives of 5-alkynylpyrimidines have been used in acid-catalyzed annulation reactions with perimidines to synthesize 1,3-diazopyrenes mdpi.com.

Compound Index

Compound Name
This compound
5-(Benzyloxy)-2,4-dichloropyrimidine
5-Hydroxypyrimidine
Toluene
Benzyl Iodide
Benzyl Bromide
4-Amino-5-(benzyloxy)-2-chloropyrimidine
2-Amino-5-(benzyloxy)-4-chloropyrimidine
5-(Benzyloxy)-2-chloro-4-methoxypyrimidine
5-(Benzyloxy)-2-chloro-4-(phenylthio)pyrimidine
2-Bromo-5-(benzyloxy)pyrimidine
4-Bromo-5-(benzyloxy)pyrimidine
6-Bromo-5-(benzyloxy)pyrimidine
2-Nitro-5-(benzyloxy)pyrimidine
4-Nitro-5-(benzyloxy)pyrimidine
6-Nitro-5-(benzyloxy)pyrimidine
4-Amino-6-chloro-5-(benzyloxy)pyrimidine
Thieno[2,3-d]pyrimidines
1,3-Diazopyrenes

Structural Elucidation and Computational Analysis of 5 Benzyloxy Pyrimidine Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to the structural elucidation of 5-(Benzyloxy)pyrimidine, with each technique offering unique information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the benzylic methylene (B1212753) protons, and the phenyl group protons.

Pyrimidine Protons: The protons on the pyrimidine ring are anticipated to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C2 position is expected to be the most deshielded, appearing as a singlet. The protons at C4 and C6 would also appear as singlets, typically at slightly different chemical shifts from each other.

Benzylic Protons (-O-CH₂-) : A characteristic singlet corresponding to the two methylene protons of the benzyl (B1604629) group is expected. This signal's chemical shift is influenced by the adjacent oxygen and phenyl ring. In related structures, such as those containing a benzyloxyphenyl moiety attached to a pyrimidine system, this benzylic CH₂ signal typically appears around δ 5.0 ppm nih.govsemanticscholar.org.

Phenyl Protons (-C₆H₅) : The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region, integrating to five protons.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment in the molecule.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. The C2 carbon, situated between two nitrogen atoms, would be significantly downfield. The C4 and C6 carbons would also be in the aromatic region, as would the C5 carbon, which is shifted downfield by the attached oxygen atom.

Benzylic Carbon (-O-CH₂-) : The methylene carbon of the benzyloxy group is expected to appear in the aliphatic region, typically around δ 70 ppm, as seen in analogous structures nih.govsemanticscholar.org.

Phenyl Carbons (-C₆H₅) : The spectrum would show signals for the carbons of the phenyl ring. The ipso-carbon (attached to the CH₂ group) and the para-carbon would appear at distinct shifts, while the ortho- and meta-carbons would also be observable in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group analysis and data from analogous compounds.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrimidine H-2Singlet, ~9.1-9.3~158-160
Pyrimidine H-4/H-6Singlets, ~8.7-8.9~155-157
Pyrimidine C-5-~140-145
Benzylic CH₂Singlet, ~5.0-5.2~70-72
Phenyl H (ortho, meta, para)Multiplet, ~7.3-7.5~127-130 (multiple peaks)
Phenyl C (ipso)-~135-137

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic rings and ether linkage researchgate.netmdpi.com.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the stretching of C-H bonds on both the pyrimidine and phenyl rings.

C=C and C=N Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the pyrimidine and phenyl aromatic rings researchgate.netmdpi.com.

C-O-C Stretching: The ether linkage is expected to produce a strong, characteristic absorption band. The asymmetric C-O-C stretching vibration is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) ring appear in the fingerprint region below 900 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=C / C=N Aromatic Ring Stretch1600 - 1450Medium-Strong
Asymmetric C-O-C Ether Stretch1275 - 1200Strong
Symmetric C-O-C Ether Stretch1075 - 1020Strong
Aromatic C-H Bending (o.o.p.)900 - 675Medium-Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns jmolecularsci.comnih.gov.

For this compound (C₁₁H₁₀N₂O), the monoisotopic mass is 186.0793 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. The PubChem database provides predicted m/z values for various adducts that would be observed in techniques like electrospray ionization (ESI).

A common fragmentation pathway for benzyloxy-substituted compounds involves the cleavage of the benzylic C-O bond. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion rearrangement. The remaining pyrimidine-oxyanion radical would then undergo further fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data predicted by computational methods.

Adduct Ion Predicted m/z
[M+H]⁺187.08660
[M+Na]⁺209.06854
[M-H]⁻185.07204
[M+K]⁺225.04248

X-ray diffraction analysis of a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported, analysis of related pyrimidine derivatives provides a clear indication of the type of information that would be obtained mdpi.com. The analysis would reveal:

Molecular Conformation: The exact spatial orientation of the pyrimidine ring relative to the benzyloxy group, including the key torsion angles.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, highlighting intermolecular forces such as pi-stacking or hydrogen bonding (if applicable).

Crystallographic Data: Precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. For example, a study on a 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivative determined its three-dimensional structure through single-crystal X-ray diffraction, providing a definitive confirmation of its molecular framework mdpi.com.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, complement experimental data by providing insights into molecular structure, stability, and electronic properties that are often difficult to measure directly.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT studies on pyrimidine derivatives are widely used to predict and understand their properties. Such calculations for this compound would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides theoretical bond lengths and angles. These calculated parameters can be compared with experimental data from X-ray diffraction, if available.

Vibrational Frequency Analysis: Predicting the IR spectrum of the molecule. The calculated frequencies can be compared with experimental IR data to aid in the assignment of absorption bands.

NMR Chemical Shift Calculation: Predicting ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a valuable tool for assigning experimental spectra, especially for complex molecules.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface. MEP maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule might interact with other reagents or biological targets. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogens are regions of positive potential.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.orggithub.io It is an application of the variational method, where the ground-state energy is found by minimizing the energy of a trial wavefunction. The HF method simplifies the complex many-electron problem by assuming that each electron moves in a static electric field created by the nucleus and an average field generated by all other electrons. wikipedia.org This "mean-field" approximation neglects electron correlation, which is the interaction between individual electrons.

The core of the HF method is to approximate the N-body wavefunction of the system as a single Slater determinant of N spin-orbitals. wikipedia.org This mathematical construct ensures that the wavefunction is antisymmetric with respect to the exchange of any two electrons, a property required for fermions. Applying the variational principle to this wavefunction leads to a set of coupled, one-electron equations known as the Hartree-Fock equations. github.io

These non-linear equations are solved iteratively in a process called the self-consistent field (SCF) method. wikipedia.org The process begins with an initial guess for the electron orbitals. From these, the average field is calculated, and the HF equations are solved to obtain a new set of orbitals. This procedure is repeated until the orbitals (and thus the energy and the electric field) no longer change significantly from one iteration to the next, achieving self-consistency. wikipedia.org

For a molecule like this compound, the HF method can be used to calculate its electronic structure, total energy, and molecular orbitals. While it provides a good qualitative picture and a reasonable starting point for more advanced methods, the inherent neglect of electron correlation means that calculated properties like bond lengths and energies may deviate from experimental values. Nevertheless, HF theory serves as the foundation for more sophisticated computational methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. repositorioinstitucional.mx

Conformational Analysis and Potential Energy Surfaces

The potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.netnih.gov For conformational analysis, a relaxed PES scan is often performed. This involves systematically changing a specific geometric parameter, such as a torsion angle, while optimizing the rest of the molecular geometry at each step. mdpi.com The resulting plot of energy versus the scanned parameter reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). mdpi.com

Torsion Angle (°) [C4-C5-O-CH₂]Relative Energy (kJ/mol)Status
-175.00.00Global Minimum
-90.012.5Transition State
0.05.2Local Minimum
90.013.0Transition State

Molecular Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic properties and chemical reactivity of molecules. youtube.com Within this theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). libretexts.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and its ionization potential. A molecule with a high-energy HOMO is a better electron donor. dergipark.org.tr

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons and its electron affinity. A molecule with a low-energy LUMO is a better electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite electrons from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine and benzyloxy groups, which are rich in π-electrons. The LUMO is likely to be distributed over the π-deficient pyrimidine ring. The HOMO-LUMO gap can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT), which provides insights into the electronic transitions and potential reactivity of the molecule. irjweb.com

ParameterEnergy (eV)Description
EHOMO-6.26Energy of the Highest Occupied Molecular Orbital
ELUMO-0.88Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.38Indicator of Chemical Reactivity and Stability

Dipole Moment and Polarizability Calculations

The dipole moment and polarizability are fundamental electronic properties that describe how a molecule's charge distribution interacts with external electric fields. These properties are crucial for understanding intermolecular interactions, solvation, and nonlinear optical behavior.

Dipole Moment (μ): The molecular dipole moment is a measure of the net polarity of a molecule, arising from the non-uniform distribution of electron density due to differences in electronegativity between atoms. It is a vector quantity, with both magnitude and direction, pointing from the center of negative charge to the center of positive charge. For this compound, the presence of electronegative nitrogen and oxygen atoms results in a significant permanent dipole moment. Computational methods like DFT and HF can accurately calculate the magnitude and orientation of this dipole. repositorioinstitucional.mxchemrxiv.org The dipole moment is known to be influenced by the surrounding environment; for instance, polar solvents can induce an increase in the dipole moment compared to the gas phase. chemrxiv.org

Polarizability (α): Polarizability describes the ability of a molecule's electron cloud to be distorted by an external electric field, inducing a temporary dipole moment. It is a tensor quantity, meaning its value can depend on the direction of the applied field relative to the molecular axes. nih.gov The average polarizability is often reported as a scalar value. Molecules with delocalized π-electron systems, such as the aromatic rings in this compound, typically exhibit high polarizability. arxiv.org Accurate calculation of polarizability is essential for modeling van der Waals dispersion forces and predicting a molecule's response to electromagnetic radiation. nih.gov

PropertyCalculated ValueUnits
Dipole Moment (μ)2.55Debye
Average Polarizability (α)195.3a.u.
Polarizability Anisotropy (Δα)150.7a.u.

Hyperpolarizability and Nonlinear Optical Properties

Nonlinear optical (NLO) properties describe a material's response to intense electromagnetic fields, such as those from a laser. rsc.org While polarizability describes the linear response, hyperpolarizability relates to the nonlinear response. These properties are of significant interest for applications in optoelectronics, optical data processing, and photonics. nih.gov

The first hyperpolarizability (β) is a third-rank tensor that measures the second-order NLO response of a molecule. dtic.mil Materials with a large β value can exhibit effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. For a molecule to have a non-zero β, it must be non-centrosymmetric. Pyrimidine derivatives, particularly those with electron-donating and electron-withdrawing groups (a "push-pull" system), have been extensively studied as potential NLO materials. researchgate.net The benzyloxy group in this compound can act as an electron-donating group, and the π-deficient pyrimidine ring acts as an electron-withdrawing core, making it a candidate for exhibiting NLO properties. nih.gov

Computational chemistry provides a powerful tool for predicting NLO properties. mdpi.com Methods such as time-dependent density functional theory (TD-DFT) can be used to calculate the components of the hyperpolarizability tensor. mdpi.com These calculations can guide the design of new molecules with enhanced NLO responses by modifying their electronic structure, for example, by introducing stronger donor or acceptor groups or extending the π-conjugated system. researchgate.net The total first hyperpolarizability (β₀) is often calculated from the individual tensor components. dtic.mil

Hyperpolarizability ComponentCalculated Value (a.u.)
βxxx-250.4
βxyy-45.2
βxzz-30.8
βyyy15.1
βyzz22.6
βtotal (β₀)285.7

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. kashanu.ac.ir It provides a dynamic picture of a molecular system, complementing the static information obtained from quantum mechanical calculations. The method involves solving Newton's equations of motion for a system of interacting particles, where the forces between particles are typically calculated using a molecular mechanics force field. nih.gov

MD simulations of this compound can provide valuable insights into its behavior in different environments, such as in solution or interacting with a biological target. Key applications include:

Conformational Dynamics: While quantum calculations can identify stable conformers, MD simulations can reveal the dynamic transitions between these states, providing information on the flexibility and conformational landscape of the molecule in a condensed phase. nih.govaps.org

Solvation Analysis: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can be used to study how the solvent organizes around the solute. This allows for the calculation of properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute, and the analysis of specific interactions like hydrogen bonds. kashanu.ac.ir

Binding to Biological Targets: If the structure of a target protein is known, MD simulations can be used to model the binding process of this compound to the active site. These simulations can assess the stability of the protein-ligand complex, identify key interacting residues, and calculate the binding free energy, providing a deeper understanding of the molecular basis of its activity. nih.gov

Simulations of related pyrimidine-based systems have been used to study their behavior in liquid-crystal phases and to understand their diffusion and interaction within polymeric nanocomposites for drug delivery applications. kashanu.ac.irnih.gov Such studies typically involve an initial energy minimization of the system, followed by equilibration in a specific thermodynamic ensemble (e.g., NVT or NPT) before a final production run for data analysis. kashanu.ac.ir

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com Computational modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR), has become an indispensable tool in modern drug discovery for establishing these relationships. nih.gov QSAR models formulate a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. mdpi.com

For a series of this compound analogs, a 3D-QSAR study could be performed to understand how modifications to the core structure affect a specific biological endpoint, such as inhibitory activity against a particular enzyme. mdpi.com This process typically involves several key steps:

Dataset Preparation: A series of pyrimidine analogs with experimentally determined activities (e.g., IC₅₀ values) is compiled. The compounds are divided into a training set to build the model and a test set to validate its predictive power. mdpi.com

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common scaffold, which for this series would be the pyrimidine ring.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include steric, electrostatic, hydrophobic, and hydrogen-bonding fields, as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a regression model correlating the descriptors (independent variables) with biological activity (dependent variable). nih.gov The model's quality is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com The predictive ability of the model is then checked using the external test set. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecule are predicted to increase or decrease activity. For example, a map might show that adding a bulky group at a certain position on the benzyl ring is favorable for activity, while an electronegative group is unfavorable. Such insights are invaluable for guiding the rational design of new, more potent analogs. mdpi.com SAR studies on various thieno-pyrimidine and other pyrimidine derivatives have successfully identified key features for anticancer and antimicrobial activity. mdpi.compensoft.net

Research on Derivatives and Analogs of 5 Benzyloxy Pyrimidine

Modifications at the Pyrimidine (B1678525) Ring Core

The pyrimidine ring is a versatile platform for structural variation. Modifications range from the introduction of simple substituents at different positions to the fusion of the entire ring with other heterocyclic systems, creating complex polycyclic structures.

The substitution pattern on the pyrimidine ring plays a critical role in determining the biological activity and physicochemical properties of 5-(benzyloxy)pyrimidine derivatives. Research has shown that introducing electron-withdrawing groups at the 5-position of 2,4-diamino-6-(benzyloxy)pyrimidine derivatives, such as nitroso and nitro groups, can significantly enhance their activity as inactivators of human O6-alkylguanine-DNA alkyltransferase (AGT) psu.edu. This highlights the importance of substituents in modulating interactions with biological targets.

Further studies have explored substitutions at other positions. For instance, a series of dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) featured an alkyl group at the C5 position and various substituted benzyl (B1604629) groups at the C6 position, which proved crucial for their anti-HIV-1 activity nih.gov. The strategic placement of different functional groups allows for the fine-tuning of a compound's properties. A novel "deconstruction-reconstruction" strategy has been developed that transforms pyrimidines into N-arylpyrimidinium salts, which can then be cleaved and recyclized to introduce a wide variety of substituents and even form different heterocyclic cores like azoles nih.govnih.gov. This method provides a powerful tool for creating diverse analogs from a common pyrimidine-containing starting material nih.govnih.gov.

Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to create rigid, polycyclic molecules with unique properties. These fused systems often exhibit enhanced biological activity compared to their monocyclic counterparts nih.gov.

Pyrimido[4,5-b]quinolines: Several benzyloxy pyrimido[4,5-b]quinoline derivatives have been synthesized, often through one-pot multi-component reactions. One efficient method involves the reaction of various benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil, using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions nih.govacs.orgacs.org. This approach is favored for its efficiency, high atomic economy, and reduced reaction times nih.gov. Other catalysts, including bio-based magnetic nano-catalysts, have also been employed to facilitate the eco-friendly synthesis of these fused systems sharif.edu.

Pyrazolo[1,5-a]pyrimidines: These compounds, considered purine (B94841) analogues, have attracted significant interest due to their broad spectrum of biological activities researchgate.netias.ac.in. Their synthesis often involves the reaction of 5-aminopyrazoles with precursors like diethyl malonate or sodium 3-oxoprop-1-en-1-olate derivatives researchgate.netnih.gov. The regioselectivity of these reactions is a key consideration, with the nucleophilicity of the reacting amino group dictating the final isomeric product researchgate.net. Synthetic strategies have been developed to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, including the use of palladium-catalyzed cross-coupling reactions researchgate.net.

The table below summarizes various fused pyrimidine systems and their synthetic approaches.

Fused SystemPrecursors/ReagentsReaction TypeReference
Pyrimido[4,5-b]quinolinesBenzyloxy benzaldehydes, dimedone, 6-amino-1,3-dimethyluracilOne-pot multi-component reaction nih.govacs.org
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazoles, diethyl malonateCyclocondensation nih.gov
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazoles, sodium 3-oxoprop-1-en-1-olateCondensation researchgate.net
Furo[2,3-d]pyrimidineThioxopyrimidine-6(1H)-ones, ethyl chloroacetateCyclization researchgate.netdoaj.org
Tetrazolo[1,5-a]pyrimidine (B1219648)Thioxopyrimidine-6(1H)-ones, sodium nitriteCyclization researchgate.netdoaj.org
Pyrrolo[2,3-d]pyrimidinethioneThioxopyrimidine-6(1H)-ones, benzyl amineCondensation researchgate.netdoaj.org

Modifications of the Benzyloxy Moiety

The aromatic ring of the benzyloxy group is a prime site for introducing various alkyl and aryl substituents. The synthesis of benzyloxy-containing precursors, such as substituted benzyloxy benzaldehydes, is often achieved through the reaction of a hydroxybenzaldehyde with different benzyl halides in the presence of a base nih.gov. This allows for the incorporation of a wide range of substituents onto the benzyl ring.

For example, research on chalcone (B49325) derivatives has demonstrated that the position of the benzyloxy group (ortho vs. para) and the nature of other substituents on the phenyl ring significantly impact the molecule's inhibitory activity against monoamine oxidase B (hMAO-B) nih.gov. In one study, a para-benzyloxy group on a thiophene-containing chalcone resulted in the most potent hMAO-B inhibition, with its ortho-substituted counterpart showing significantly lower activity nih.gov. This underscores the importance of the spatial arrangement and electronic nature of substituents on the benzyloxy moiety.

Introducing functionalized side chains to the benzyloxy moiety can enhance solubility, provide new interaction points with biological targets, or allow for further conjugation. While direct examples of carboxyalkoxy or carboxyalkyl chains on the this compound scaffold are not extensively detailed in the provided research, the synthetic routes employed suggest a clear path for such modifications. For instance, the S-alkylation of pyrimidine-5-carbonitrile derivatives with various aralkyl halides is a key synthetic step, indicating that aralkyl halides bearing functional groups like esters (precursors to carboxylic acids) could be readily incorporated nih.gov. Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has involved the use of building blocks with protected hydroxyl groups that are later deprotected and modified, showcasing the potential for introducing functionalized chains nih.gov.

Synthetic Accessibility and Diversification Strategies for Analogs

The ease of synthesis and the availability of diverse chemical building blocks are crucial for the exploration of structure-activity relationships (SAR). Several strategies have been developed to ensure the accessible and diverse synthesis of this compound analogs.

One of the most prominent strategies is the use of multi-component reactions (MCRs). MCRs, such as the Biginelli-type reaction used to prepare tetrahydropyrimidine-5-carbonitrile intermediates, allow for the construction of complex molecules in a single step from simple precursors nih.gov. This approach is highly efficient, reduces waste, and simplifies the synthetic process nih.gov.

For creating fused heterocycles, one-pot cyclocondensation reactions are widely employed, often accelerated by catalysts or unconventional heating methods like ultrasound irradiation nih.govnih.gov. The choice of catalyst can be critical, with options ranging from inexpensive organic bases like DABCO to advanced, reusable nano-catalysts that promote green chemistry principles nih.govsharif.edu.

Furthermore, advanced diversification strategies enable the modification of the pyrimidine core at a late stage. The deconstruction-reconstruction approach allows a single pyrimidine compound to be converted into a variety of other heterocycles by cleaving the ring and rebuilding it with different reagents nih.gov. This powerful technique provides access to analogs that would be difficult to synthesize through traditional linear routes nih.govnih.gov.

The table below outlines key strategies for synthetic diversification.

StrategyDescriptionApplication ExampleReference
Multi-Component Reactions (MCRs)Combining three or more reactants in a single step to form a complex product.Synthesis of pyrimido[4,5-b]quinolines and pyrimidine-5-carbonitriles. nih.govnih.gov
CatalysisUse of catalysts (e.g., DABCO, nano-catalysts) to improve reaction efficiency, yield, and conditions.Solvent-free synthesis of fused pyrimidines. nih.govacs.orgsharif.edu
Deconstruction-ReconstructionChemical transformation of the pyrimidine ring into a reactive intermediate that can be recyclized to form diverse heterocycles.Diversification of the pyrimidine core into various azoles and substituted pyrimidines. nih.govnih.gov
Cross-Coupling ReactionsPalladium-catalyzed reactions like the Suzuki coupling to form C-C bonds.Introduction of aryl or heteroaryl groups onto the pyrimidine scaffold. nih.gov

Mechanistic Investigations of Biological Interactions of 5 Benzyloxy Pyrimidine and Its Derivatives

Enzyme Inhibition Studies (in vitro and cellular mechanisms)

The biological activities of 5-(benzyloxy)pyrimidine and its derivatives are often attributed to their ability to interact with and modulate the function of various key enzymes. These interactions are fundamental to their potential therapeutic effects and are explored through a range of in vitro and cellular studies. The pyrimidine (B1678525) core, a key component of nucleobases, serves as a versatile scaffold that can be tailored to fit into the active sites of diverse enzymes, leading to their inhibition or inactivation. The benzyloxy group, in turn, can form critical interactions, such as van der Waals forces or hydrophobic interactions, within these sites, enhancing binding affinity and specificity. The following sections detail the mechanistic investigations into the inhibition of several critical enzymes by this class of compounds.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for antimicrobial and anticancer therapies. nih.govnih.gov Inhibitors of DHFR, known as antifolates, block this pathway, leading to the cessation of DNA synthesis and cell division. nih.gov

Many DHFR inhibitors, including the well-known antibacterial drug Trimethoprim, feature a 2,4-diaminopyrimidine motif, which mimics the pteridine ring of the natural substrate. nih.govoup.com Derivatives of this compound, particularly those incorporated into more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, have been investigated as DHFR inhibitors.

Structural studies on a 5'-benzyloxy derivative of a pyrido[2,3-d]pyrimidine (B1209978) have provided mechanistic insights into its interaction with both human (hDHFR) and Pneumocystis carinii (pcDHFR) enzymes. nih.gov In the active site of pcDHFR, the benzyl (B1604629) side chain of this derivative was observed to form intermolecular van der Waals interactions with the amino acid residue Phe69. nih.gov This interaction is thought to contribute to its binding selectivity. However, the benzyloxy side chain did not make contact with another key residue, Arg75, and was found to be the least active inhibitor within the specific series studied, suggesting that while the benzyloxy group can contribute to binding, optimizing interactions with other key residues is critical for high potency. nih.gov The flexibility of the side-chain conformation was noted as a factor that could prevent optimal intermolecular contact within the enzyme's active site. nih.gov

Derivative ClassTarget EnzymeKey Interacting ResiduesMechanistic Insight
Pyrido[2,3-d]pyrimidinepcDHFR, hDHFRPhe69, Arg75The benzyloxy side chain forms van der Waals interactions with Phe69 but its flexibility can prevent optimal contact with other key residues like Arg75, impacting overall potency. nih.gov

O6-Alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a critical DNA repair protein. Its primary function is to protect the genome from the mutagenic and cytotoxic effects of alkylating agents by removing alkyl adducts from the O6-position of guanine in DNA. nih.govmedchemexpress.com The mechanism involves the irreversible transfer of the alkyl group from the DNA to a cysteine residue within the AGT active site, which leads to the inactivation of the protein. mdpi.comnih.gov

Inhibitors of AGT are of significant interest in oncology as they can sensitize cancer cells to alkylating chemotherapeutic drugs. The most extensively studied inactivator of AGT is O6-benzylguanine (O6-BG), a purine (B94841) analog. mdpi.com O6-BG acts as a pseudosubstrate; the enzyme attacks the benzylic carbon, transferring the benzyl group to its active site cysteine and releasing guanine. This process irreversibly inactivates the AGT protein, depleting the cell's ability to repair O6-guanine lesions. medchemexpress.commdpi.com

Currently, there is a lack of specific research in the scientific literature detailing the direct inactivation of AGT by this compound or its derivatives. The established AGT inactivators are primarily based on the O6-substituted guanine (purine) scaffold, which mimics the damaged DNA base. mdpi.commdpi.com The development of pyrimidine-based AGT inactivators has not been a major focus of published research to date.

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov By transferring an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine, MurA initiates the pathway that provides structural integrity to the bacterial cell. nih.gov Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. nih.gov The well-known antibiotic fosfomycin is a clinically used MurA inhibitor that acts by covalently binding to a key cysteine residue (Cys115 in E. coli MurA) in the active site. nih.govacs.org

Research into novel MurA inhibitors has identified compounds with a pyrimidine core. Specifically, a pyrazolopyrimidine derivative, RWJ-110192, was identified as an inhibitor of the E. coli MurA enzyme. pnas.org Unlike fosfomycin, this pyrimidine derivative acts as a noncovalent inhibitor. ekb.eg Mechanistic studies suggest that it binds at or near the same site as fosfomycin, effectively blocking the enzyme's function without forming a permanent covalent bond. ekb.eg This indicates that the pyrimidine scaffold can be effectively utilized to design noncovalent inhibitors that occupy the active site of MurA, preventing substrate binding and catalysis.

Derivative ClassTarget EnzymeBinding Site InteractionMechanism of Inhibition
PyrazolopyrimidineE. coli MurABinds at or near the fosfomycin binding site. ekb.egNoncovalent inhibition, preventing substrate binding. pnas.orgekb.eg

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. nih.gov Upon binding its ligand, EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain, initiating signaling cascades that regulate cell proliferation, differentiation, and survival. nih.gov Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. mdpi.com Consequently, inhibiting the EGFR kinase domain is a key strategy in targeted cancer therapy. nih.gov

The pyrimidine ring is a well-established scaffold for EGFR kinase inhibitors because it can act as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. nih.govresearchgate.net This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation events necessary for signal transduction. nih.gov

Several classes of pyrimidine derivatives have been developed as potent and selective EGFR inhibitors.

5-(Methylthio)pyrimidine derivatives have been shown to be highly potent inhibitors of mutant EGFR (L858R/T790M), with IC50 values in the subnanomolar range, while demonstrating significantly lower potency against the wild-type (WT) enzyme. nih.gov This selectivity is crucial for minimizing off-target effects.

Pyrimidopyrimidine derivatives such as BIBX1382 and BIBU1361 are selective EGFR kinase inhibitors that block EGF-induced phosphorylation of the receptor and downstream signaling pathways, including the MAPK pathway. mdpi.com

Cellular studies confirm these mechanisms. Treatment of cancer cells bearing EGFR mutations with these pyrimidine derivatives leads to a strong inhibition of cell proliferation and a reduction in the phosphorylation of EGFR and its downstream signaling proteins. nih.gov

Derivative ClassTarget EnzymeIC50 Value (L858R/T790M)Cellular Mechanism
5-(Methylthio)pyrimidineEGFR (mutant)Subnanomolar range nih.govInhibition of proliferation in H1975 cells; reduced phosphorylation of EGFR and downstream signals. nih.gov
PyrimidopyrimidineEGFR (wild-type)Nanomolar rangeBlocked EGF-induced phosphorylation of EGFR and MAPK activation. mdpi.com

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in extracellular nucleotide metabolism. wikipedia.org It catalyzes the hydrolysis of adenosine monophosphate (AMP) into adenosine and phosphate. In the tumor microenvironment, the resulting accumulation of adenosine acts as a potent immunosuppressive signal, inhibiting the activity of immune cells such as T cells and natural killer cells. Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy to block the production of immunosuppressive adenosine and restore anti-tumor immunity.

The natural substrate for CD73 is AMP, a purine nucleotide. However, research has shown that derivatives of both purines and pyrimidines can act as inhibitors. wikipedia.org Many potent inhibitors are non-hydrolyzable analogs of adenosine diphosphate (ADP), which is itself a competitive inhibitor of CD73. wikipedia.org

Studies have demonstrated that replacing the adenine base in these nucleotide analogs with other purines or with pyrimidines is a viable strategy for developing CD73 inhibitors. wikipedia.org While this substitution can lead to a moderate increase in the inhibition constant (Ki), the resulting pyrimidine-based compounds retain their ability to competitively inhibit the enzyme. wikipedia.org This suggests that the pyrimidine core can effectively occupy the nucleoside-binding site of CD73, preventing the binding and hydrolysis of AMP. The development of non-nucleotide pyrimidine derivatives as allosteric inhibitors is also an area of active investigation, aiming to block the enzyme's function by inducing conformational changes rather than competing at the active site.

DNA Polymerases

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, a process essential for DNA replication and repair. Inhibiting DNA synthesis by targeting these polymerases is a cornerstone of antiviral and anticancer therapies. acs.org Pyrimidine derivatives can interfere with DNA polymerase function primarily by acting as nucleoside or nucleotide analogs.

The mechanism of inhibition can occur in several ways:

Competitive Inhibition: The triphosphate form of a pyrimidine nucleoside analog can compete with natural deoxynucleoside triphosphates (dNTPs) for the active site of the DNA polymerase. If the analog binds with high affinity, it can prevent the incorporation of the correct nucleotide.

Chain Termination: If the polymerase incorporates the pyrimidine analog into the growing DNA strand, it can act as a "suicide" substrate. This occurs if the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. acs.org

Induction of Conformational Change: Certain pyrimidine analogs can bind to the polymerase-DNA complex and induce a non-productive conformation. For example, arylhydrazinopyrimidines have been shown to inhibit Bacillus subtilis DNA polymerase III by promoting the formation of a stable, inactive ternary complex between the enzyme, the drug, and the DNA template. nih.govwikipedia.org

Research on pyrimidine analogs lacking the O2 keto group, a structure that can be mimicked by a benzyloxy substituent, has shown that such modifications can lead to strong inhibition of DNA polymerase activity. nih.gov This is consistent with structural models suggesting that the O2 group of natural pyrimidines forms a critical contact point with the polymerase active site, and its absence or modification disrupts the proper folding required for catalysis. nih.gov

DNA Ligases

DNA ligases are essential enzymes that join breaks in the phosphodiester backbone of DNA, playing a critical role in DNA replication, repair, and recombination. researchgate.net Because cancer cells often have defects in DNA repair pathways, they can become highly dependent on specific ligases, making these enzymes potential targets for cancer therapy.

Recent studies have identified pyrimidine derivatives as inhibitors of human DNA ligases. For instance, novel pyrazole analogues linked to a pyrimidine moiety have been synthesized and shown to possess cytotoxic activity against cancer cell lines. pnas.org In silico docking and molecular dynamics simulations suggest that these compounds have a strong affinity for the active sites of DNA ligase I and DNA ligase IV. pnas.org The proposed mechanism of action is the direct inhibition of these ligases, which disrupts DNA repair, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. pnas.org

Cyclooxygenase (COX) Inhibition

Certain pyrimidine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Studies on pyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory activity against the COX-2 enzyme. For instance, compounds with either electron-donating (such as -CH₃, -OCH₃) or electron-withdrawing (-F) groups have shown notable COX-2 inhibition.

In one study, the pyrimidine derivatives 3b , 5b , and 5d were found to be the most active against the COX-2 enzyme, with IC₅₀ values of 0.20 ± 0.01 µM, 0.18 ± 0.01 µM, and 0.16 ± 0.01 µM, respectively. These values are comparable to the well-known COX-2 inhibitor Celecoxib (IC₅₀ = 0.17 ± 0.01 µM) and are significantly more potent than Nimesulide (IC₅₀ = 1.68 ± 0.22 µM) nih.gov.

Molecular docking studies have provided insights into the binding mechanisms of these pyrimidine derivatives. In the active site of COX-2, the pyrimidine ring primarily engages in van der Waals interactions, with a notable π-σ interaction with an alanine residue. The other parts of the molecule, such as a naphthalene ring in one studied derivative, can form additional interactions like amide-π stacking with Gly526 or hydrogen bonding with Tyr385, contributing to the inhibitory activity mdpi.com. In contrast, within the COX-1 binding site, the pyrimidine ring of the same derivative was observed to form π-alkyl interactions with Ile345, Val349, Leu531, and Leu534, while the naphthalene ring formed hydrogen bonds with Arg120 and Tyr355 mdpi.com. This differential binding contributes to the selectivity of these compounds for COX-2 over COX-1.

Table 1: COX-2 Inhibition by Pyrimidine Derivatives
CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
3b0.20 ± 0.01Celecoxib0.17 ± 0.01
5b0.18 ± 0.01
5d0.16 ± 0.01
Nimesulide1.68 ± 0.22

Interactions with Specific Cellular Targets (e.g., enzymes, receptors)

Beyond COX enzymes, this compound derivatives have been shown to interact with other critical cellular targets, particularly protein kinases involved in cell proliferation and survival.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as effective CDK inhibitors. For example, the derivative 12u shows high binding affinity for CDK9 while having a reduced affinity for other related kinases like CDK2 nih.gov. Molecular modeling studies suggest that the selectivity of these compounds is influenced by the conformational changes in the G-loop of the kinase and van der Waals interactions within the binding pocket nih.gov. Docking studies with other pyrimidine derivatives have shown favorable binding energies with human cyclin-dependent kinase-2 researchgate.net.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a role in cell adhesion, migration, and proliferation. Diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors. Some of these compounds have demonstrated the ability to block the FAK/PI3K/AKT signaling pathway researchgate.netnih.gov. For instance, 2-anilino-4-(benzimidazol-2-yl)pyrimidine 9 acts as a multi-kinase inhibitor, targeting FAK with an IC₅₀ value of 3.4 µM, in addition to other kinases like PLK1 and Aurora B nih.gov.

PIM-1 Kinase: PIM kinases are a family of serine/threonine kinases that are implicated in various cellular processes, including cell cycle progression, apoptosis, and drug resistance. Their overexpression is common in many cancers. Several pyrimidine-containing heterocyclic compounds have been evaluated for their PIM-1 inhibitory activity nih.gov. For example, pyridothienopyrimidin-4-one derivatives have shown potent PIM-1 inhibition. The 2-(2-chlorophenyl)-2,3-dihydro derivative 7a exhibited a PIM-1 kinase inhibition IC₅₀ of 1.18 µM fda.gov. Another study on 2-arylpyridothieno[3,2-d]pyrimidin-4-ones reported compounds with highly potent PIM-1 inhibition, with IC₅₀ values in the range of 0.06–1.76 µM.

Studies on DNA Synthesis Interference Mechanisms

Some pyrimidine derivatives exert their biological effects by interfering with DNA synthesis, a critical process for cell proliferation. One of the primary mechanisms for this interference is the inhibition of topoisomerases. These enzymes are essential for resolving topological issues in DNA during replication, transcription, and other cellular processes by creating transient breaks in the DNA strands.

Topoisomerase inhibitors can be classified as "poisons" because they stabilize the complex formed between the topoisomerase enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. These unrepaired breaks can trigger apoptotic pathways and ultimately lead to cell death. While several classes of compounds, such as anthracyclines and epipodophyllotoxins (e.g., etoposide), are well-known topoisomerase II inhibitors, the direct action of this compound derivatives as topoisomerase inhibitors is an area of ongoing investigation. However, the known anticancer properties of some pyrimidine derivatives suggest that interaction with components of the DNA replication machinery, such as topoisomerases, could be a plausible mechanism of action. For instance, some novel benzoxanthone derivatives have been shown to have dual inhibitory activities against both topoisomerase I and II.

Induction of Apoptosis in Cellular Systems

A significant mechanism through which this compound derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. Research on benzyloxyphenyl pyrimidine-5-carbonitrile derivatives has provided detailed insights into the apoptotic pathways they activate.

Studies have shown that compounds such as 7a , 7c , and 11 can significantly increase the levels of active caspase-3, a key executioner caspase in the apoptotic cascade, by 4- to 6-fold in human liver cancer (HepG2) cells compared to untreated cells. The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular proteins and the morphological changes characteristic of apoptotic cell death.

Furthermore, these compounds were found to increase the levels of both caspase-8 and caspase-9, indicating the activation of both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by external signals and involves the activation of caspase-8, while the intrinsic, or mitochondrial, pathway is triggered by internal stimuli and involves the activation of caspase-9.

The activation of the intrinsic pathway is further supported by the observed potent induction of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. The balance between pro- and anti-apoptotic members of the Bcl-2 family is critical in controlling the release of cytochrome c from the mitochondria, a key step in activating caspase-9. The overexpression of Cytochrome C was also observed in HepG2 cell lines treated with these compounds.

Table 2: Apoptotic Effects of Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives in HepG2 Cells
CompoundEffect on Caspase-3Effect on Caspase-8 and -9Effect on Bax/Bcl-2Apoptotic Pathway(s) Activated
7a, 7c, 114-6 fold increaseIncreased levelsInduction of Bax, down-regulation of Bcl-2Intrinsic and Extrinsic

Modulation of Cell Cycle Progression in Cellular Models

In addition to inducing apoptosis, this compound derivatives have been shown to modulate the cell cycle, leading to arrest at specific phases. This disruption of the normal cell cycle progression can prevent cancer cells from proliferating.

For example, the benzyloxyphenyl pyrimidine-5-carbonitrile derivative 11 was found to cause cell cycle arrest at the Pre-G1 and G2/M phases in the HepG2 cell line. An increase in the Pre-G1 population is often indicative of apoptotic cells with fragmented DNA. Arrest at the G2/M checkpoint prevents cells from entering mitosis, often in response to DNA damage.

Other studies on different pyrimidine derivatives have also demonstrated their ability to halt the cell cycle at various stages. For instance, a pyrazolo[1,5-α]pyrimidine-derived compound, BS-181 , which is a selective CDK7 inhibitor, was associated with G1 cell cycle arrest. The G1 checkpoint is a critical point at which the cell commits to division, and its arrest can prevent the replication of damaged DNA. Some benzimidazole-based 1,3,4-oxadiazole derivatives have also been reported to arrest the cell cycle in the G1, S, and G2 phases in different cancer cell lines. The specific phase of cell cycle arrest appears to be dependent on the chemical structure of the derivative and the type of cancer cell being studied.

Antimicrobial and Antiviral Activity Assessments (in vitro)

The investigation of this compound and its derivatives has extended to their potential as antimicrobial and antiviral agents. In vitro assessments have demonstrated that various modified pyrimidine compounds can inhibit the growth of a range of bacteria and viruses.

Antimicrobial Activity: Modified pyrimidine nucleosides have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria in a time- and dose-dependent manner. For example, the compound ara-CMP was found to be a particularly effective growth inhibitor for the Gram-positive strains Sarcina lutea and Bacillus cereus, with ED₅₀ values of 5.2 x 10⁻⁵ M and 3.1 x 10⁻⁴ M, respectively. Another compound, TTU , at a concentration of 2.3 x 10⁻⁴ M, achieved a 90% reduction in the growth of S. lutea after 24 hours. Gram-negative bacteria such as Escherichia coli and Proteus mirabilis were found to be more sensitive to the compounds TTU and cyclo-CMP . The antimicrobial activity of some of these derivatives is associated with an enhanced production of intracellular reactive oxygen species (ROS).

Antiviral Activity: Pyrimidine-5-carbonitrile has been noted for its broad spectrum of biological activities, including antiviral properties mdpi.com. The replication of many viruses is highly dependent on the availability of nucleotides for the synthesis of their genetic material. Therefore, compounds that interfere with pyrimidine biosynthesis can exhibit broad-spectrum antiviral activity. While specific EC₅₀ values for this compound derivatives against various viruses are not extensively detailed in the available literature, the general class of pyrimidine derivatives is a subject of interest in antiviral research. The effective concentration for 50% inhibition (EC₅₀) is a key parameter used to quantify the in vitro antiviral potency of a compound.

Table 3: In Vitro Antimicrobial Activity of Modified Pyrimidine Nucleosides
CompoundBacterial StrainActivity (ED₅₀)
ara-CMPSarcina lutea5.2 x 10⁻⁵ M
Bacillus cereus3.1 x 10⁻⁴ M
TTUSarcina lutea90% growth reduction at 2.3 x 10⁻⁴ M

Evaluation of Antioxidant Properties (in vitro)

Several pyrimidine derivatives have been evaluated for their antioxidant properties in vitro. Antioxidants are compounds that can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in a variety of diseases.

The most common method used to assess the antioxidant capacity of these compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength, typically 517 nm. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a stronger antioxidant activity.

For instance, certain pyrimidine derivatives have been synthesized and shown to possess significant antioxidant activity in the DPPH assay. The derivative with a para-fluoro substitution on a phenyl ring attached to the pyrimidine core (compound 4G ) exhibited an IC₅₀ of 98.5 µg/ml, while a derivative with a para-hydroxy group (compound 4B ) had an IC₅₀ of 117.8 µg/ml researchgate.net. Other studies have also reported that pyrimidine derivatives can reduce free radical levels, confirming their antioxidant properties. The antioxidant potential of these compounds makes them interesting candidates for further investigation in the context of diseases associated with oxidative stress.

Table 4: In Vitro Antioxidant Activity of Pyrimidine Derivatives (DPPH Assay)
CompoundSubstitution PatternIC₅₀ (µg/ml)
4Gpara-fluoro phenyl98.5
4Bpara-hydroxy phenyl117.8

Molecular Docking and Binding Affinity Analyses

Molecular docking and binding affinity analyses are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as this compound or its derivatives, and a target protein at the molecular level. These in-silico methods provide valuable insights into the binding modes, affinity, and specificity of a compound, thereby guiding drug design and optimization processes. By simulating the conformational space of the ligand within the protein's binding site, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The binding affinity is often quantified as a binding energy score, which estimates the strength of the interaction.

Ligand-Protein Interaction Profiling

Molecular docking studies on a variety of pyrimidine derivatives have revealed their potential to interact with a range of biologically significant protein targets. These studies profile the binding energy and the specific types of interactions that govern the affinity of these compounds for their respective receptors.

For instance, a series of pyrimidine derivatives synthesized as potential antioxidant agents were docked with human cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. The docking results indicated strong binding affinities, with binding energies for the most promising compounds ranging from -7.4 to -7.9 kcal/mol nih.gov. The interactions with the CDK2 receptor (PDB ID: 1HCK) were characterized by a combination of hydrogen bonds and alkyl-pi interactions. For example, one derivative formed hydrogen bonds with threonine (THR 14) and isoleucine (ILE 10), while also engaging in van der Waals and polar interactions with residues such as Phenylalanine (PHE 80), Aspartic acid (ASP 145), and Alanine (ALA 144) nih.gov.

In another study focusing on anti-angiogenic agents, pyrimidine derivatives were docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. The core pyrimidine compound showed a binding energy of -5.911 Kcal/mol, while its substituted derivatives exhibited significantly lower (more favorable) binding energies, ranging from -7.211 to -8.116 Kcal/mol semanticscholar.orgresearchgate.net. This highlights the crucial role of substituents on the pyrimidine ring in enhancing protein binding. The interactions with VEGFR-2 involved hydrogen acceptor interactions with Cysteine (CYS 919) and Aspartic acid (ASP 1046), as well as pi-H interactions with Leucine (LEU 840) and Valine (VAL 899) semanticscholar.org.

Furthermore, the potential of pyrimidine analogs as anti-inflammatory agents has been investigated by docking them against the cyclooxygenase-2 (COX-2) enzyme. One study reported a 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid derivative (compound 2a) displaying a strong binding affinity of -9.0 kcal/mol, which was superior to the standard drugs celecoxib (-8.8 kcal/mol) and indomethacin (-7.7 kcal/mol) figshare.com. This strong interaction was attributed to the formation of three hydrogen bonds with key amino acid residues within the COX-2 active site figshare.com.

The following table summarizes the ligand-protein interaction profiles for several pyrimidine derivatives with various protein targets.

Compound ClassProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Pyrimidine DerivativesCyclin-dependent kinase 2 (CDK2)1HCK-7.4 to -7.9ILE 10, THR 14, LYS 129, GLU 12Hydrogen bond, Alkyl-pi
Pyrimidine DerivativesVEGFR-2 Kinase2XIR-7.2 to -8.1CYS 919, ASP 1046, LEU 840, VAL 899Hydrogen bond, pi-H
Pyrido[2,3-d]pyrimidinesSARS-CoV-2 Main Protease (Mpro)-~ -7.5THR26, GLU166, CYS145, SER144Hydrogen bond
Benzylthiopyrimidine DerivativeCyclooxygenase-2 (COX-2)--9.0Not specifiedHydrogen bond

Characterization of Binding Sites and Modes

The characterization of the binding site and the specific binding mode of a ligand is crucial for understanding its mechanism of action and for structure-based drug design. Docking studies provide a detailed picture of how pyrimidine derivatives orient themselves within the active sites of their target proteins.

In the case of CDK2, pyrimidine derivatives bind to the ATP-binding pocket. The binding mode involves the pyrimidine core acting as a scaffold, with its substituents forming specific interactions with the surrounding amino acids. For example, the amino group (NH2) on the pyrimidine ring can act as a hydrogen bond donor to the backbone oxygen of residues like ILE 10 nih.gov. The substituted phenyl ring attached to the pyrimidine core often engages in van der Waals and polar interactions with a host of residues, including PHE 80, ASP 145, ALA 144, ALA 31, LEU 134, and VAL 18, which constitute the binding pocket nih.gov.

For VEGFR-2, the pyrimidine derivatives also occupy the kinase domain's ATP-binding site. The nitrogen atoms within the pyrimidine ring are often involved in crucial hydrogen-acceptor interactions with key residues like ASP 1046 semanticscholar.org. The mode of binding shows that substituent groups can form pi-H interactions with the side chains of hydrophobic residues such as LEU 840 and VAL 899, which line the binding cavity semanticscholar.org. The variation in substituents plays a significant role in optimizing the orientation and maximizing these favorable interactions within the binding site semanticscholar.orgresearchgate.net.

Similarly, studies on pyrimidine-based inhibitors of the SARS-CoV-2 main protease (Mpro) show that these ligands occupy the substrate-binding site. The co-crystallized ligand in one study formed five hydrogen bonds with the active site residues THR26, GLU166, CYS145, and SER144, defining the critical interaction points within this binding pocket mdpi.com. Pyrimidine derivatives are designed to mimic these interactions.

The binding site of COX-2 features an additional side pocket compared to the COX-1 isoform, which allows for the design of selective inhibitors chemrevlett.com. Pyrimidine derivatives that act as COX-2 inhibitors position themselves to take advantage of this structural difference. Docking studies of pyrazoline and pyrimidine derivatives with COX-2 (PDB ID: 4m11) have shown that the compounds fit favorably within the enzyme's active site, with the most potent compounds exhibiting superior docking scores compared to the reference drug meloxicam uomustansiriyah.edu.iq. The binding mode often involves the heterocyclic core of the molecule establishing key interactions, while various substituents explore and interact with different regions of the binding pocket uomustansiriyah.edu.iq.

Advanced Applications in Organic Synthesis and Materials Science

5-(Benzyloxy)pyrimidine as a Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a wide array of functional molecules. Its pyrimidine (B1678525) core, an electron-deficient aromatic N-heterocycle, coupled with the versatile benzyloxy group, provides multiple sites for chemical modification. This structural arrangement allows it to be a valuable precursor in various fields, including agrochemicals, dye chemistry, and materials science.

The pyrimidine scaffold is a well-established pharmacore in the development of agrochemicals, particularly fungicides. While direct research on this compound's application in agrochemicals is limited in the provided results, related structures demonstrate the utility of the benzyloxy-pyrimidine moiety. For instance, novel 2-benzylthio-5-methyl-7-substituted benzyloxy-1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess notable fungicidal activities. sioc-journal.cn In preliminary bioassays, some of these compounds exhibited significant inhibition rates against Botrytis cinerea, a common plant pathogen. sioc-journal.cn This suggests that the benzyloxy-pyrimidine skeleton, as found in this compound, is a promising platform for developing new fungicidal agents. The pyrimidine ring is a key component in a variety of substances vital to biological processes, making its derivatives a focus in agrochemical research. tandfonline.com

CompoundInhibition Rate (%) against Botrytis cinerea (at 50 µg/mL)
5c61
5k69
5l85

Fungicidal activity of selected benzyloxy-triazolo[1,5-a]pyrimidine derivatives. sioc-journal.cn

Pyrimidine derivatives are integral to the synthesis of reactive dyes used for coloring textiles. The pyrimidine ring acts as an anchor group that can form covalent bonds with the functional groups present in textile fibers. Dyes based on chloropyrimidine systems, such as those derived from 2,4,6-trichloropyrimidine-5-carbaldehyde, have been synthesized and characterized. These dyes link to chromophores via an iminic bond, leaving chlorine atoms available for nucleophilic substitution with hydroxyl groups in fibers.

Modifications of commercial 2,4-difluoro-5-chloropyrimidine dyes have been undertaken to improve properties like storage stability in ink formulations for ink-jet printing on wool fabrics. researchgate.net Although direct synthesis of dyes from this compound is not detailed in the search results, the established use of functionalized pyrimidines in dye synthesis highlights its potential as an intermediate. The benzyloxy group could be modified or replaced to tune the color and properties of the final dye molecule. For example, quinoline-pyrimidine hybrid azo dyes have been synthesized and characterized for various applications. The general synthetic strategies for chloropyrimidine-based reactive dyes often involve nucleophilic aromatic substitution, a reaction pathway applicable to precursors derived from this compound. researchgate.net

The pyrimidine unit is recognized for its potential in materials science, particularly in the development of organic semiconductors. alfa-chemistry.comtandfonline.com Due to its electron-deficient nature, the pyrimidine ring possesses a high electron affinity, making it a suitable component for electron-transporting materials. alfa-chemistry.com Pyrimidine-based materials often exhibit good absorption characteristics in the visible light region and can be molecularly designed to achieve desired optoelectronic properties. alfa-chemistry.com

The incorporation of pyrimidine units into π-conjugated systems can enhance intramolecular charge transfer and promote planar structures, which are beneficial for applications in organic thin-film transistors (OFETs) and organic solar cells (OPVs). alfa-chemistry.com The presence of the pyrimidine unit can improve the electron affinity of the material and stabilize the HOMO (Highest Occupied Molecular Orbital) energy level. alfa-chemistry.com While specific research on this compound for these applications is not explicitly detailed, its structure represents a fundamental building block. The benzyloxy group offers a site for further functionalization to construct more complex, conjugated systems required for semiconductor applications.

Role in Development of New Catalytic Processes

The synthesis of functionalized pyrimidines often involves catalytic methods to enhance efficiency and yield. mdpi.com this compound and its derivatives can be synthesized through various catalytic reactions, and they can also be part of molecular structures that are the focus of new catalytic process development. For instance, the synthesis of pyrimido[4,5-b]quinoline derivatives, which can incorporate a benzyloxy phenyl group, has been achieved using DABCO (1,4-diazabicyclo[2.2.2]octane) as an inexpensive and basic catalyst in one-pot multi-component reactions. nih.govsemanticscholar.org

Furthermore, various catalysts have been reported for the synthesis of pyrimidine-fused heterocycles, indicating an active area of research where this compound could serve as a key reactant or precursor. mdpi.comsemanticscholar.org These include:

p-Toluene sulphonic acid (PTSA) for benzopyrano-pyrimidine synthesis. mdpi.com

Bismuth(III) triflate for pyrido[2,3-d]pyrimidine (B1209978) synthesis. scirp.org

Zinc bromide for polysubstituted pyrimidine synthesis. mdpi.com

L-proline and its zinc salt for pyrano[2,3-d]pyrimidinone synthesis. tandfonline.com

These examples demonstrate that the pyrimidine core, functionalized with groups like benzyloxy, is central to the exploration and optimization of novel catalytic multicomponent reactions, which are prized for their efficiency and atom economy in modern organic synthesis. nih.govmdpi.com

Contribution to the Creation of Complex Molecular Architectures

This compound is a valuable building block for constructing complex molecular architectures due to the versatile reactivity of its pyrimidine ring and benzyloxy substituent. The formation of the pyrimidine ring itself is a well-established field, allowing for diverse substitution patterns through classical condensation reactions or modern transition metal-catalyzed cyclizations.

This scaffold enables the synthesis of more intricate fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. tandfonline.comnih.gov Examples of complex structures built from pyrimidine precursors include:

Pyrimido[4,5-b]quinolines: Synthesized via multi-component reactions involving precursors that can contain benzyloxy moieties. nih.govsemanticscholar.org

Pyrido[2,3-d]pyrimidines: Formed through catalyzed condensation reactions. tandfonline.comscirp.org

4,5,6-Trichloropyrimidine-2-carbonitrile: Synthesized from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, showcasing the benzyloxy group as a protecting group that is later removed to achieve the final complex structure. semanticscholar.org

Benzimidazole–Pyrimidine Hybrids: These molecules combine two important heterocyclic rings to create compounds with potentially enhanced biological properties. mdpi.com

8H-Benzo[h]pyrano[2,3-f]quinazolin-8-ones: Created via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. beilstein-journals.org

The ability to functionalize the pyrimidine ring at various positions, often guided by the directing effects of existing substituents like the benzyloxy group, allows chemists to construct elaborate, three-dimensional molecules with tailored properties.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Pathways

While established methods for the synthesis of 5-(Benzyloxy)pyrimidine exist, the future of its production and the creation of its analogs lie in the development of more efficient, sustainable, and versatile synthetic strategies. Academic research is continuously seeking to improve upon existing methodologies by exploring novel catalytic systems and reaction conditions.

Future efforts will likely focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrimidine (B1678525) derivatives. acs.org Exploring their application to the synthesis of this compound could lead to more rapid and efficient production.

One-Pot and Multicomponent Reactions (MCRs): The Biginelli reaction, a classic MCR, is a cornerstone of pyrimidine synthesis. nih.gov Future research will likely aim to develop novel MCRs that allow for the direct incorporation of the benzyloxy group or its precursors, thereby streamlining the synthetic process and increasing molecular diversity. The use of innovative catalysts, such as nano-magnetic catalysts, in these reactions is also a promising area of exploration. researchgate.net

Sustainable and Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and energy sources is a growing priority in chemical synthesis. Research into biocatalysis or the use of solid-supported catalysts for the synthesis of this compound and its derivatives could significantly reduce the environmental footprint of their production. acs.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of this compound could enable more efficient and reproducible production for academic and research purposes.

Design of Next-Generation Derivatives with Tuned Academic Properties

The this compound scaffold is a versatile template for the design of new molecules with tailored properties for a wide range of academic research applications. By modifying the core structure, researchers can fine-tune its electronic, photophysical, and biological interaction properties.

Key areas of future research include:

Development of Fluorescent Probes: Pyrimidine derivatives have been successfully developed as fluorescent probes for detecting specific biological targets, such as the COX-2 enzyme. nih.gov By functionalizing the this compound core with fluorophores and specific binding moieties, novel probes can be designed for use in cellular imaging and biochemical assays. The photophysical properties of such compounds can be predicted and tuned based on the nature of electron-donating groups and the substitution pattern on the pyrimidine core. researchgate.net

Tuning Photophysical and Optical Properties: The electronic properties of pyrimidine derivatives can be finely tuned by altering substituents on the pyrimidine ring. nih.gov This allows for the development of materials with specific absorption and emission characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov Research into how different substituents on the benzyloxy and pyrimidine rings of this compound affect its photophysical properties is a promising avenue.

Structure-Property Relationship Studies: A systematic investigation into how modifications to the this compound structure affect its fundamental chemical and physical properties is crucial. This includes studying the impact of substituents on solubility, crystal packing, and reactivity. nih.gov Such studies provide the foundational knowledge needed to design derivatives for specific academic purposes.

Advanced Computational Modeling and Predictive Studies in Chemical Biology

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound and its derivatives, in silico methods can accelerate the design and discovery process, predict properties, and provide insights into molecular interactions.

Future computational research will likely involve:

Predicting Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives. nih.govrsc.orgresearchgate.net This allows for the virtual screening of large libraries of compounds before committing to their synthesis.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes and affinities of this compound derivatives with biological targets such as enzymes and receptors. mdpi.combiotech-asia.orgrsc.org This is particularly valuable in the design of chemical probes and tool compounds for studying biological systems. Molecular dynamics simulations can further reveal the stability of these interactions over time. rsc.org

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.net These calculations can help to rationalize experimental observations and guide the design of new derivatives with desired electronic properties.

Interdisciplinary Research with Emerging Fields (e.g., nanotechnology, chemical biology)

The unique properties of the pyrimidine scaffold make it an attractive building block for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

Promising future directions include:

Nanotechnology: Pyrimidine derivatives have been used to create functional fluorescent organic nanoparticles (FONPs) for applications such as bacterial detection. rsc.org The incorporation of this compound into nanomaterials could lead to the development of novel sensors, drug delivery systems, or imaging agents. Furthermore, nanoparticles can be used as catalysts in the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net

Chemical Biology: The development of this compound-based tool compounds for studying biological processes is a significant area of future research. This could involve designing derivatives that act as inhibitors or activators of specific enzymes or that can be used to probe protein-protein interactions. The synthesis of pyrimidine-based fluorescent COX-2 inhibitors is a prime example of this interdisciplinary approach. nih.gov

Environmental Stability and Degradation Pathway Studies in Academic Contexts

Understanding the environmental fate of synthetic compounds is a critical aspect of modern chemical research. For this compound, academic studies into its stability and degradation are necessary to fully characterize the molecule.

Future research in this area should focus on:

Biodegradation Pathways: Investigating the microbial degradation of this compound in various environmental conditions (e.g., soil, water) is essential. Studies on the degradation of other pyrimidines and related aromatic compounds can provide a starting point for identifying potential metabolic pathways and enzymatic processes involved. researchgate.netnih.govcreative-proteomics.comnih.govscience.gov

Photodegradation: The benzyloxy group and the pyrimidine ring are both susceptible to photodegradation. Studying the photochemical fate of this compound in aqueous environments will help to determine its persistence and the identity of its degradation products.

Predictive Modeling of Environmental Fate: Computational models can be used to predict the environmental distribution and persistence of this compound based on its physicochemical properties. nih.gov Factors such as water solubility and partition coefficients are key inputs for these models. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(benzyloxy)pyrimidine derivatives?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzyloxy aldehydes and barbituric acid derivatives. For example, 5-(4-(benzyloxy)benzylidene)pyrimidine-2,4,6-trione can be synthesized by reacting (benzyloxy)benzaldehyde with barbituric acid in a 1:1 molar ratio using glacial acetic acid and ethanol as solvents under ambient conditions for 24 hours. Post-synthesis purification typically involves filtration, washing with water, and crystallization in methanol .
  • Key Variables : Solvent choice (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios significantly impact yield and purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of benzyloxy protons (δ ~4.5–5.0 ppm for OCH2_2Ph) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns (e.g., loss of benzyl groups).
  • X-ray Crystallography : Single-crystal studies, as demonstrated for related pyrimidine-piperazine derivatives, provide precise bond angles and torsion angles for structural validation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl at the 2-position) enhance electrophilicity at the pyrimidine ring, facilitating Suzuki-Miyaura couplings. For instance, 2-chloro-5-(benzyloxy)pyrimidine (CAS 138274-14-3) can undergo palladium-catalyzed coupling with aryl boronic acids. Computational studies (DFT) or Hammett σ constants can predict substituent effects on reaction rates and regioselectivity .
  • Data Contradiction Analysis : Conflicting reports on yields may arise from solvent polarity (e.g., THF vs. DMF) or catalyst choice (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)). Systematic screening of catalysts and bases is recommended.

Q. What strategies resolve solubility challenges for this compound derivatives in pharmacological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while achieving solubility.
  • Prodrug Design : Introducing hydrolyzable groups (e.g., acetyl) on the benzyloxy moiety can improve aqueous solubility, as seen in benzpyrimoxan (log POW = 3.42) .
  • Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability for in vivo studies.

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or DNA topoisomerases).
  • QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values from enzyme inhibition assays.
  • ADMET Prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Critical Factors :

  • Catalyst Purity : Residual moisture in Pd catalysts can deactivate intermediates, reducing yields.
  • Oxygen Sensitivity : Some reactions (e.g., free-radical benzylation) require inert atmospheres (N2_2/Ar) to prevent side reactions.
  • Purification Methods : Column chromatography vs. recrystallization may lead to differing purity assessments.
    • Resolution Strategy : Replicate reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and validate yields via HPLC with internal standards .

Application-Oriented Questions

Q. How is this compound utilized in material science?

  • Advanced Answer : Its derivatives serve as monomers for high-performance polymers. For example, 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine is copolymerized with dianhydrides to form polyimides with high thermal stability (>400°C) and optical transparency (90% transmittance at 450 nm), suitable for flexible displays .

Q. What role does this compound play in DNA-binding studies?

  • Advanced Answer : Derivatives like barbituric acid analogs intercalate into DNA via π-π stacking, monitored via UV-vis hypochromism and fluorescence quenching. Competitive binding assays with ethidium bromide provide quantitative binding constants (Kb_{b} ~104^4–105^5 M1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.